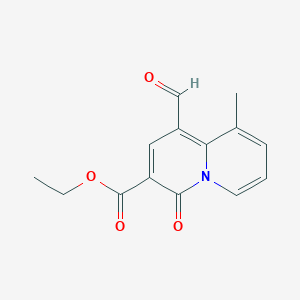
Methyl 2,5-dimethoxyoxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.
Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.
Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.
Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.
Uniqueness
Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
IUPAC Name |
methyl 2,5-dimethoxyoxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZIJSZRBWTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)




![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
